molecular formula C10H7ClN2 B13152403 4-Chloro-2,3'-bipyridine

4-Chloro-2,3'-bipyridine

Cat. No.: B13152403
M. Wt: 190.63 g/mol
InChI Key: CDQMMWWCMQSUJF-UHFFFAOYSA-N
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Description

4-Chloro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 4-chloropyridine is reacted with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,3’-bipyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of magnetic nanoparticles as catalysts has also been explored to enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an inert atmosphere.

    Stille Coupling: Palladium catalyst, organotin reagent, and a base.

    Negishi Coupling: Palladium or nickel catalyst, organozinc reagent, and a base.

Major Products: The major products formed from these reactions are typically substituted bipyridines, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3’-bipyridine largely depends on its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific molecular targets and pathways involved vary depending on the metal and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

4-chloro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H

InChI Key

CDQMMWWCMQSUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)Cl

Origin of Product

United States

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